molecular formula C7H13ClF3NO2 B15199619 Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride

Cat. No.: B15199619
M. Wt: 235.63 g/mol
InChI Key: NIYHVSZHGYJCQC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated organic compound with the molecular formula C7H13ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as dynamic kinetic resolution may be employed to obtain enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products:

Scientific Research Applications

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

  • Ethyl 2-amino-5,5,5-trifluoropentanoate
  • Ethyl 2-amino-4,4,4-trifluorobutanoate
  • Ethyl 2-amino-3,3,3-trifluoropropanoate

Comparison: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced metabolic stability and binding affinity, making it particularly valuable in drug discovery and development .

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

ethyl 2-amino-5,5,5-trifluoropentanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-2-13-6(12)5(11)3-4-7(8,9)10;/h5H,2-4,11H2,1H3;1H

InChI Key

NIYHVSZHGYJCQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

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